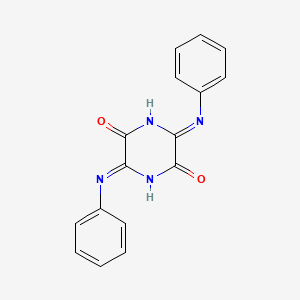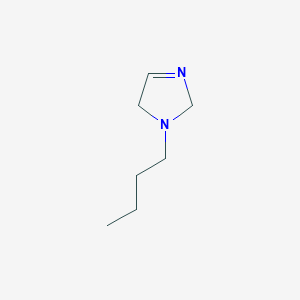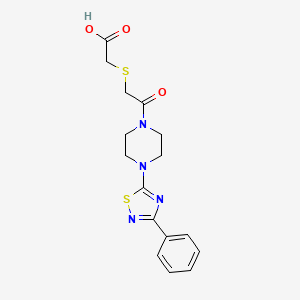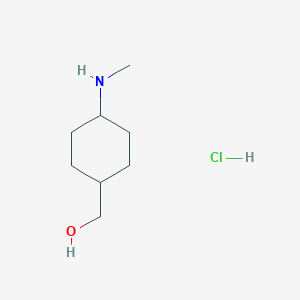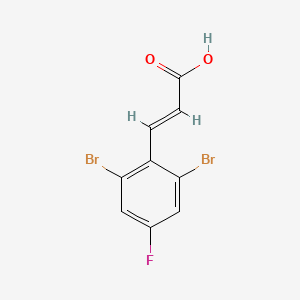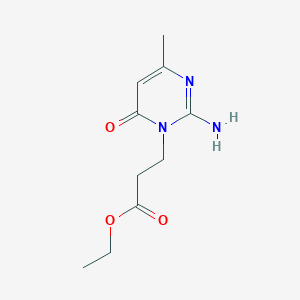![molecular formula C17H16N2O5S B13107337 N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethanesulfonamide: is a complex organic compound that features a combination of isoindoline, methoxyphenyl, and ethanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:
Formation of Isoindoline Derivative: The initial step involves the preparation of the isoindoline derivative. This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines to form isoindoline-1,3-dione.
Attachment of Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic aromatic substitution reaction where the isoindoline derivative reacts with 4-methoxyphenyl halides under basic conditions.
Sulfonamide Formation: The final step involves the formation of the ethanesulfonamide group. This can be achieved by reacting the intermediate product with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoindoline ring, potentially converting the dione to a diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Isoindoline diol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Medicine:
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer and inflammatory conditions.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the binding interaction. The pathways involved may include the inhibition of signaling pathways related to cell proliferation and inflammation.
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)-N-phenylethanesulfonamide: Similar structure but lacks the methoxy group.
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)ethanesulfonamide: Similar structure but contains a chlorine atom instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethanesulfonamide enhances its electronic properties and potential interactions with biological targets. This makes it a unique candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H16N2O5S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C17H16N2O5S/c1-24-13-8-6-12(7-9-13)18-25(22,23)11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9,18H,10-11H2,1H3 |
InChI Key |
ORQKNVYODFBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
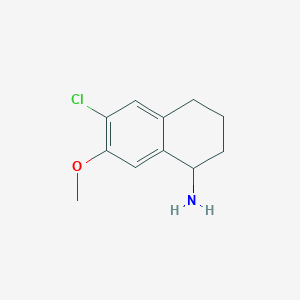
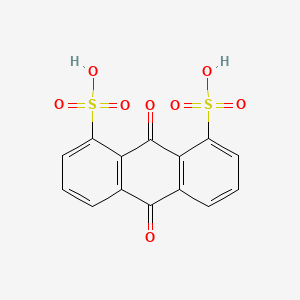
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
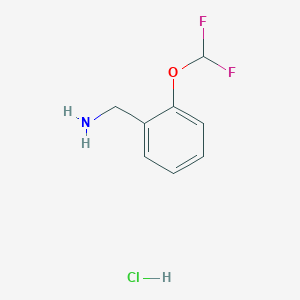
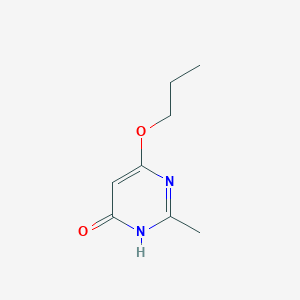
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
